8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by the presence of an iodine atom at the 8th position and a keto group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with formamide or formamidine acetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process may include steps such as halogenation, cyclization, and purification to obtain the desired product in high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 8-substituted pyrido[4,3-d]pyrimidin-4(3H)-one derivatives, while oxidation and reduction reactions can lead to N-oxides or dihydro derivatives, respectively .
Scientific Research Applications
8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of anticancer, antiviral, and antimicrobial agents.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidin-4(3H)-one: Lacks the iodine atom at the 8th position.
8-Bromopyrido[4,3-d]pyrimidin-4(3H)-one: Contains a bromine atom instead of iodine.
8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of iodine.
Uniqueness
8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. Additionally, the iodine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C7H4IN3O |
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Molecular Weight |
273.03 g/mol |
IUPAC Name |
8-iodo-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4IN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
InChI Key |
AJDHZLPOMDIKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)I)N=CNC2=O |
Origin of Product |
United States |
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